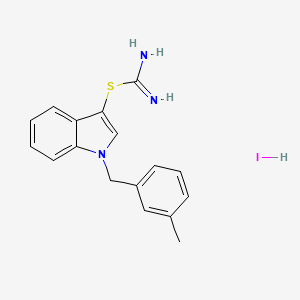

Iodure de l'imidothiocarbamate de 1-(3-méthylbenzyl)-1H-indol-3-yle

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(3-Methylbenzyl)-1H-indol-3-yl imidothiocarbamate hydroiodide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an indole core, a 3-methylbenzyl group, and an imidothiocarbamate moiety. The hydroiodide salt form enhances its solubility and stability, making it suitable for various applications.

Applications De Recherche Scientifique

1-(3-Methylbenzyl)-1H-indol-3-yl imidothiocarbamate hydroiodide has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Méthodes De Préparation

The synthesis of 1-(3-Methylbenzyl)-1H-indol-3-yl imidothiocarbamate hydroiodide typically involves multiple steps, starting with the preparation of the indole core. The indole can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. The 3-methylbenzyl group is then introduced through a Friedel-Crafts alkylation reaction, using 3-methylbenzyl chloride and a Lewis acid catalyst such as aluminum chloride.

The imidothiocarbamate moiety is formed by reacting the indole derivative with an isothiocyanate, followed by the addition of hydroiodic acid to form the hydroiodide salt. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Analyse Des Réactions Chimiques

1-(3-Methylbenzyl)-1H-indol-3-yl imidothiocarbamate hydroiodide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the imidothiocarbamate group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Mécanisme D'action

The mechanism of action of 1-(3-Methylbenzyl)-1H-indol-3-yl imidothiocarbamate hydroiodide involves its interaction with specific molecular targets and pathways. The indole core is known to interact with various biological receptors, while the imidothiocarbamate moiety can form covalent bonds with nucleophilic sites on proteins and enzymes. This dual interaction can lead to the inhibition of key biological processes, such as cell proliferation and microbial growth.

Comparaison Avec Des Composés Similaires

1-(3-Methylbenzyl)-1H-indol-3-yl imidothiocarbamate hydroiodide can be compared with other similar compounds, such as:

3-Methylbenzyl imidothiocarbamate: Lacks the indole core, resulting in different biological activities and applications.

Indole-3-acetic acid derivatives: These compounds share the indole core but have different substituents, leading to variations in their biological and chemical properties.

N,N-Diethyl-3-methylbenzamide (DEET): Although structurally different, DEET shares the 3-methylbenzyl group and is known for its use as an insect repellent.

The uniqueness of 1-(3-Methylbenzyl)-1H-indol-3-yl imidothiocarbamate hydroiodide lies in its combination of the indole core and imidothiocarbamate moiety, which imparts distinct chemical and biological properties.

Activité Biologique

1-(3-Methylbenzyl)-1H-indol-3-yl imidothiocarbamate hydroiodide is a synthetic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and antifungal applications. This article reviews the current understanding of its biological activity, supported by data tables and relevant research findings.

Chemical Structure

The compound features an indole ring system substituted with a 3-methylbenzyl group and an imidothiocarbamate moiety. The structural characteristics are critical for its biological activity, influencing interactions with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits significant antimicrobial properties, particularly against resistant strains of bacteria and fungi. Its mechanism of action is thought to involve interference with cellular processes, although specific pathways remain to be fully elucidated.

Antimicrobial Activity

Recent studies have highlighted the effectiveness of related indole derivatives against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens. For instance, compounds with similar scaffolds have shown minimum inhibitory concentrations (MIC) as low as 0.25 µg/mL against MRSA, suggesting that structural modifications can enhance activity against resistant strains .

Case Studies

- Study on Indole Derivatives : A series of indole-imidazole compounds were evaluated for their antimicrobial properties. The most active derivatives exhibited MIC values significantly lower than those of traditional antibiotics, indicating a promising alternative for treating resistant infections .

- Cytotoxicity Assessment : In cytotoxicity tests against human embryonic kidney cells (HEK293), several derivatives demonstrated low toxicity levels, with no hemolytic activity at concentrations up to 32 µg/mL . This suggests a favorable safety profile for further development.

Data Tables

| Compound Name | MIC (µg/mL) | Cytotoxicity (HEK293) | Notes |

|---|---|---|---|

| 1-(3-Methylbenzyl)-1H-indol-3-yl imidothiocarbamate hydroiodide | TBD | Low | Potential anti-MRSA activity |

| Indole-imidazole derivative A | 0.25 | None | Highly effective against MRSA |

| Indole-imidazole derivative B | 16 | Moderate | Effective but higher toxicity |

Propriétés

IUPAC Name |

[1-[(3-methylphenyl)methyl]indol-3-yl] carbamimidothioate;hydroiodide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3S.HI/c1-12-5-4-6-13(9-12)10-20-11-16(21-17(18)19)14-7-2-3-8-15(14)20;/h2-9,11H,10H2,1H3,(H3,18,19);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIBGLSPIZOOWQC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2C=C(C3=CC=CC=C32)SC(=N)N.I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18IN3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.